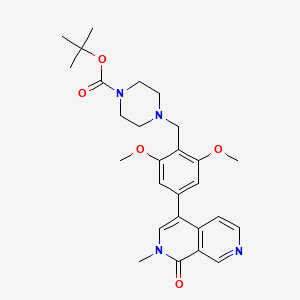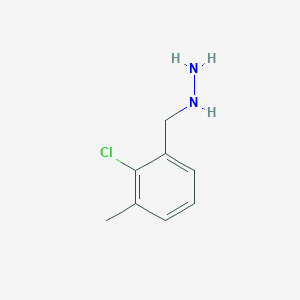
(2-Chloro-3-methylbenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of hydrazine, characterized by the presence of a chloro and methyl group on the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methylbenzyl)hydrazine typically involves the reaction of (2-Chloro-3-methylbenzyl)chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
(2-Chloro-3-methylbenzyl)chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-methylbenzyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
(2-Chloro-3-methylbenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3-methylbenzyl)hydrazine involves its interaction with biological molecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- (2-Chlorobenzyl)hydrazine
- (3-Methylbenzyl)hydrazine
- (2-Chloro-4-methylbenzyl)hydrazine
Comparison: (2-Chloro-3-methylbenzyl)hydrazine is unique due to the specific positioning of the chloro and methyl groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(2-chloro-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
NSYOAYYDUOOUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


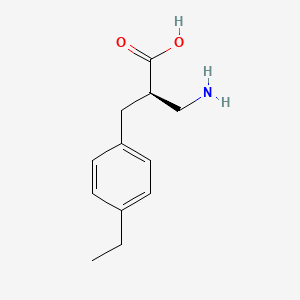
![4-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12956292.png)
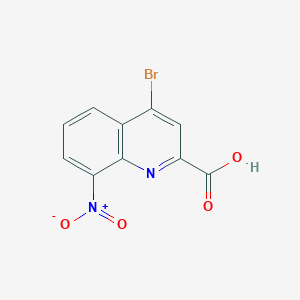
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
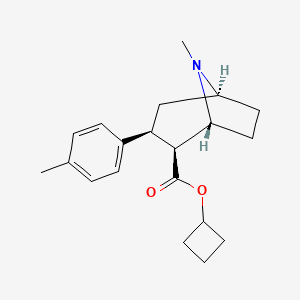
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
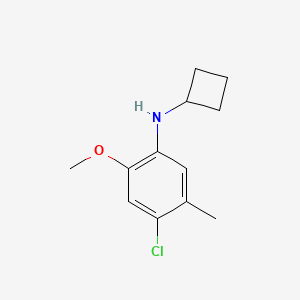
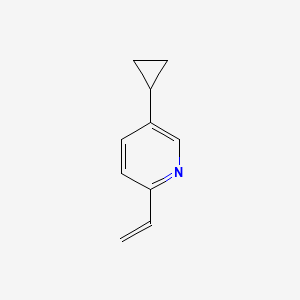
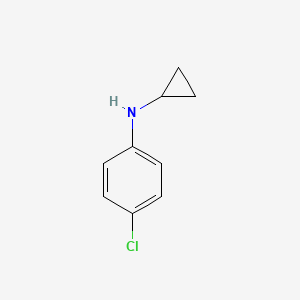
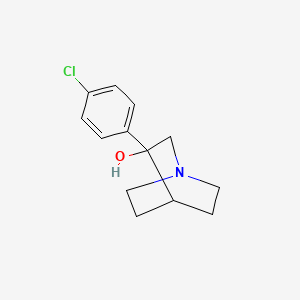
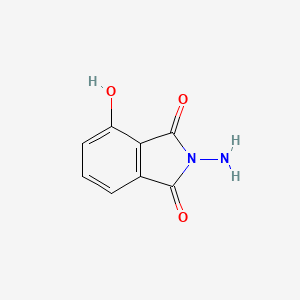
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
